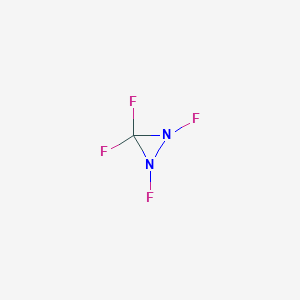
Diaziridine, tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaziridine, tetrafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a diazirine derivative that contains four fluorine atoms, which make it highly reactive and useful for a variety of applications.
Mécanisme D'action
The mechanism of action of Diaziridine, tetrafluoro- involves its highly reactive nature. When exposed to ultraviolet light, the compound undergoes a photochemical reaction that results in the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby biomolecules, leading to the formation of covalent bonds and the labeling of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diaziridine, tetrafluoro- depend on the specific application and target molecule. In general, the compound can be used to study protein-protein interactions, protein-DNA interactions, and other molecular interactions that play important roles in biological systems. Additionally, Diaziridine, tetrafluoro- has been shown to have anticancer properties and may be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diaziridine, tetrafluoro- is its high reactivity, which allows for efficient labeling of target molecules. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for use in a variety of lab settings. However, one limitation of Diaziridine, tetrafluoro- is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for the use of Diaziridine, tetrafluoro- in scientific research. One area of interest is the development of new photoaffinity labeling techniques that utilize this compound. Additionally, Diaziridine, tetrafluoro- may be useful in the development of new therapies for neurological disorders and other diseases. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis method of Diaziridine, tetrafluoro- involves the reaction of tetrafluoroethylene with diaziridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Diaziridine, tetrafluoro- has been extensively used in scientific research as a photoaffinity labeling agent. This compound can be used to label proteins and other biomolecules, allowing researchers to study their interactions and functions in biological systems. Additionally, Diaziridine, tetrafluoro- has been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
17224-09-8 |
|---|---|
Formule moléculaire |
CF4N2 |
Poids moléculaire |
116.018 g/mol |
Nom IUPAC |
1,2,3,3-tetrafluorodiaziridine |
InChI |
InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |
Clé InChI |
GYVBIRZKBSLKBA-UHFFFAOYSA-N |
SMILES |
C1(N(N1F)F)(F)F |
SMILES canonique |
C1(N(N1F)F)(F)F |
Synonymes |
Tetrafluorodiaziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















